molecular formula C12H6Br4 B3191947 1,1'-Biphenyl, 3,4,4',5-tetrabromo- CAS No. 59589-92-3

1,1'-Biphenyl, 3,4,4',5-tetrabromo-

Katalognummer: B3191947
CAS-Nummer: 59589-92-3
Molekulargewicht: 469.79 g/mol
InChI-Schlüssel: BQOPMOAYELIJRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1'-Biphenyl, 3,4,4',5-tetrabromo- (CAS: 59589-92-3) is a brominated biphenyl derivative with four bromine atoms substituted at the 3, 4, 4', and 5 positions of the biphenyl scaffold . Its molecular formula is C₁₂H₆Br₄, and it is classified under ISO 1043-4 FR(20) as a flame retardant.

Eigenschaften

CAS-Nummer

59589-92-3

Molekularformel

C12H6Br4

Molekulargewicht

469.79 g/mol

IUPAC-Name

1,2,3-tribromo-5-(4-bromophenyl)benzene

InChI

InChI=1S/C12H6Br4/c13-9-3-1-7(2-4-9)8-5-10(14)12(16)11(15)6-8/h1-6H

InChI-Schlüssel

BQOPMOAYELIJRL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=C(C(=C2)Br)Br)Br)Br

Kanonische SMILES

C1=CC(=CC=C1C2=CC(=C(C(=C2)Br)Br)Br)Br

Andere CAS-Nummern

59589-92-3

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Brominated Biphenyl Analogs

Degree of Bromination

The number and position of bromine atoms significantly alter molecular weight, symmetry, and reactivity:

Compound Name CAS Number Molecular Formula Bromine Positions Molecular Weight (g/mol) Key Properties/Applications
1,1'-Biphenyl, 3,4,4',5-tetrabromo- 59589-92-3 C₁₂H₆Br₄ 3,4,4',5 463.8 Flame retardant (ISO 1043-4 FR(20))
2,3',4,4'-Tetrabromo-1,1'-biphenyl (PBB 66) 84303-45-7 C₁₂H₆Br₄ 2,3',4,4' 463.8 Structural analog with differing bromine positions; likely similar environmental persistence
2,3',4,4',5-Pentabromobiphenyl 56307-79-0 C₁₂H₅Br₅ 2,3',4,4',5 542.6 Higher bromination increases molecular weight and thermal stability
2,2',3,4,4',5,5'-Heptabromobiphenyl 67733-52-2 C₁₂H₃Br₇ 2,2',3,4,4',5,5' 720.3 Extreme bromination; used in specialized industrial applications

Key Observations :

  • Bromination at para positions (e.g., 4,4') enhances symmetry and crystallinity, whereas meta substitutions (e.g., 3,5) introduce steric hindrance, reducing melting points .
  • Increasing bromine content correlates with higher molecular weight and environmental persistence but may reduce bioavailability due to decreased solubility .
Spectroscopic Comparisons
  • In , the 13C NMR shifts of the A-ring in 3,4,5,6-tetrabromo-2-(2',4'-dibromophenoxy)phenol (2b) closely matched those of a less brominated analog (2a), suggesting that substituent patterns on adjacent rings minimally affect A-ring electronic environments. This implies that 3,4,4',5-tetrabromo-1,1'-biphenyl may exhibit predictable 13C shifts for its non-brominated carbons .

Chlorinated Biphenyl Analogs

Chlorinated biphenyls (PCBs) share structural similarities but differ in halogen type, affecting reactivity and toxicity:

Compound Name CAS Number Molecular Formula Halogen Positions Molecular Weight (g/mol) Regulatory Status
3,4,4',5-Tetrachloro-1,1'-biphenyl (PCB-080) 41464-48-6 C₁₂H₆Cl₄ 3,4,4',5 292.0 EPA-regulated; persistent organic pollutant
2,2',3,4'-Tetrachloro-1,1'-biphenyl (PCB-043) 70362-46-8 C₁₂H₆Cl₄ 2,2',3,4' 292.0 Similar molecular weight but lower environmental mobility vs. brominated analogs

Key Observations :

  • Chlorinated analogs exhibit lower molecular weights and boiling points compared to brominated counterparts, increasing volatility but reducing flame-retardant efficacy .
  • Brominated biphenyls generally show higher binding affinity to organic matter due to larger atomic radii and polarizability, contributing to bioaccumulation risks .

Mixed Halogenated Biphenyls

Compounds with both bromine and chlorine substitutions highlight synergistic effects:

Compound Name CAS Number Molecular Formula Halogen Positions Molecular Weight (g/mol)
3,3'-Dibromo-4,4',5-trichloro-1,1'-biphenyl Not provided C₁₂H₅Br₂Cl₃ 3,3'-Br; 4,4',5-Cl 405.4
4-Bromo-1,1'-biphenyl 92-66-0 C₁₂H₉Br 4-Br 233.1

Key Observations :

  • Mixed halogenation (e.g., Br/Cl) can enhance thermal stability compared to purely chlorinated analogs while reducing costs compared to fully brominated systems .
  • Mono-brominated biphenyls (e.g., 4-bromo-1,1'-biphenyl) serve as intermediates in synthesis but lack the flame-retardant efficacy of polybrominated derivatives .

Q & A

Q. What are the optimal synthetic routes for preparing 1,1'-biphenyl, 3,4,4',5-tetrabromo- with high regioselectivity?

  • Methodological Answer : The compound can be synthesized via stepwise bromination of biphenyl derivatives. Key steps include:
  • Initial bromination using Br₂ in the presence of FeBr₃ or AlBr₃ as catalysts to achieve mono- or di-substitution.

  • Regioselective bromination at the 3,4,4',5-positions requires steric and electronic control. For example, directing groups (e.g., amino or nitro) can be introduced temporarily to guide bromination .

  • Debromination-controled pathways may be employed to avoid over-bromination, as seen in analogous tetrabrominated biphenyl syntheses .

  • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using GC-MS or NMR.

    • Data Table : Comparison of Brominating Agents
Brominating AgentCatalystTemperature (°C)Yield (%)Regioselectivity
Br₂FeBr₃80–10065–75Moderate
NBSAIBN60–8050–60Low
HBr/H₂O₂RT40–50Poor

Q. What analytical techniques are most effective for characterizing 3,4,4',5-tetrabromo-1,1'-biphenyl?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to identify substitution patterns. Bromine’s electron-withdrawing effect deshields adjacent protons (e.g., δ ~7.2–7.8 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₂H₆Br₄, MW ~467.7) and isotopic patterns due to bromine’s natural abundance .
  • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry, as done for structurally similar tetrabromobiphenyls .
  • HPLC-MS : Quantify purity and detect trace isomers (e.g., 2,3,4,5-substituted byproducts) .

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO-LUMO gaps) of 3,4,4',5-tetrabromobiphenyl influence its reactivity in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to compute HOMO-LUMO gaps. Bromine’s electronegativity lowers HOMO energy, reducing nucleophilicity but enhancing oxidative stability .
  • Experimental Validation : Perform Suzuki-Miyaura couplings with Pd catalysts. Compare reactivity with less brominated analogs (e.g., dibromobiphenyls) to isolate electronic effects .
  • Data Contradiction : If experimental yields conflict with DFT predictions, assess steric hindrance via molecular volume calculations (e.g., using Spartan software).

Q. What environmental persistence mechanisms are observed for 3,4,4',5-tetrabromobiphenyl, and how can its degradation be monitored?

  • Methodological Answer :
  • Photodegradation Studies : Expose to UV light (λ = 254 nm) in aqueous/organic solvents. Monitor debromination via LC-MS, identifying intermediates like tribromobiphenyls .
  • Microbial Degradation : Use Pseudomonas spp. cultures under aerobic conditions. Track metabolite formation (e.g., hydroxylated derivatives) using GC×GC-TOFMS .
  • Half-Life Estimation : Apply first-order kinetics models to degradation data. For example, in soil matrices, t₁/₂ may exceed 6 months due to bromine’s stability .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts vs. X-ray structures) for tetrabromobiphenyl derivatives?

  • Methodological Answer :
  • Orthogonal Validation : Cross-reference NMR assignments with X-ray crystallography. For example, if a proton’s chemical shift suggests para-substitution but X-ray shows meta, reassign NOESY/ROESY correlations .
  • Dynamic Effects : Consider rotational barriers in biphenyl systems. Variable-temperature NMR can reveal atropisomerism, which static DFT models may overlook .
  • Case Study : For 2,2',5,5'-tetrabromobiphenyl, discrepancies between calculated and observed 13C^{13}\text{C} shifts were resolved by accounting for solvent polarization effects in DFT .

Q. What strategies mitigate challenges in regioselective functionalization of 3,4,4',5-tetrabromobiphenyl for material science applications?

  • Methodological Answer :
  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers at hydroxyl groups) to direct lithiation or Grignard reactions .
  • Transition Metal Catalysis : Use Pd/Ni complexes with bulky ligands (e.g., SPhos) to favor coupling at less hindered positions .
  • Computational Screening : Perform docking studies to predict sterically accessible sites for functionalization .

Regulatory and Safety Considerations

Q. What analytical standards and protocols are recommended for detecting 3,4,4',5-tetrabromobiphenyl in environmental samples?

  • Methodological Answer :
  • EPA Protocols : Follow Method 1614 for brominated flame retardants using isotope dilution HRMS/GC-MS .
  • Internal Standards : Use 13C^{13}\text{C}-labeled analogs (e.g., 13C12^{13}\text{C}_{12}-tetrabromobiphenyl) to correct for matrix effects .
  • Limit of Detection (LOD) : Achieve sub-ppb sensitivity via SPE (solid-phase extraction) pre-concentration and MRM (multiple reaction monitoring) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.